molecular formula C9H13N3 B1209717 3,3-Dimethyl-1-p-tolyltriazene CAS No. 7203-89-6

3,3-Dimethyl-1-p-tolyltriazene

Cat. No.: B1209717
CAS No.: 7203-89-6
M. Wt: 163.22 g/mol
InChI Key: PSNZDNVJMNLFKA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-p-tolyltriazene is an organic compound with the molecular formula C9H13N3 It is a member of the triazene family, characterized by the presence of a triazene group (N=N-N) attached to a tolyl group (a methyl-substituted phenyl ring)

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-p-tolyltriazene can be synthesized through the reaction of p-toluidine with nitrous acid, followed by the reaction with dimethylamine. The general reaction scheme is as follows:

    Diazotization: p-Toluidine is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-p-tolyltriazene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazene derivatives.

Scientific Research Applications

3,3-Dimethyl-1-p-tolyltriazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-p-tolyltriazene involves its interaction with molecular targets through its triazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

  • 1-Phenyl-3,3-dimethyltriazene
  • 1-(4-Methylphenyl)-3,3-dimethyltriazene
  • 1-(4-Tolyl)-3,3-dimethyltriazene

Comparison: 3,3-Dimethyl-1-p-tolyltriazene is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-4-6-9(7-5-8)10-11-12(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNZDNVJMNLFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032012
Record name 1-(4-Tolyl)-3,3-dimethyltriazene
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7203-89-6
Record name 3,3-Dimethyl-1-(4-methylphenyl)-1-triazene
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Record name 1-(4-Tolyl)-3,3-dimethyltriazene
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Record name 3,3-Dimethyl-1-p-tolyltriazene
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Record name 1-(4-Tolyl)-3,3-dimethyltriazene
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Record name 3,3-Dimethyl-1-p-tolyltriazene
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Record name 3,3-Dimethyl-1-p-tolyltriazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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